molecular formula C8H10N2O2 B1370050 Ethyl 2-(pyrazin-2-YL)acetate CAS No. 1060815-23-7

Ethyl 2-(pyrazin-2-YL)acetate

Cat. No. B1370050
M. Wt: 166.18 g/mol
InChI Key: OSHSECDFTBXQLP-UHFFFAOYSA-N
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Description

Ethyl 2-(pyrazin-2-YL)acetate is an organic compound with the CAS Number: 1060815-23-7 . It has a molecular weight of 166.18 and its IUPAC name is ethyl 2-pyrazinylacetate . It is typically stored at room temperature and appears as a yellow to brown liquid .


Molecular Structure Analysis

The InChI code for Ethyl 2-(pyrazin-2-YL)acetate is 1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 2-(pyrazin-2-YL)acetate is a yellow to brown liquid . It has a molecular weight of 166.18 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Ethyl 2-(pyrazin-2-yl)acetate has been utilized in the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, demonstrating significant antimicrobial activity. These compounds were evaluated against common pathogenic bacteria, showing comparable activity to standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).

Anticancer Activity

The compound has shown potential in the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which exhibited distinct inhibition of the proliferation of some cancer cell lines. This suggests its applicability in developing new anticancer agents (Liu et al., 2018).

Chemoselective Synthesis

Ethyl 2-(pyrazin-2-yl)acetate has been utilized in the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, showcasing the synthetic versatility and chemoselectivity of this compound in producing moderate to good yields of twenty products (Pretto et al., 2019).

Material Science Applications

The compound's reactivity has been explored in the synthesis of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, leading to polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. This indicates its role in developing materials with potential electronic, optical, or pharmaceutical applications (Mohareb et al., 2004).

These studies underline the versatility of Ethyl 2-(pyrazin-2-yl)acetate in synthesizing a broad array of chemical structures, offering valuable insights into its potential applications in developing new pharmaceuticals and materials. The ability to act as a precursor in various synthetic pathways highlights its importance in scientific research, with implications for future innovations in drug development and materials science.

Scientific Research Applications of Ethyl 2-(pyrazin-2-yl)acetate

1. Antimicrobial Activity

Ethyl 2-(pyrazin-2-yl)acetate has been explored for its potential in antimicrobial applications. A study synthesized derivatives of Ethyl 2-(1H-pyrazol-1-yl)acetate, which were then evaluated as antibacterial agents against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results compared favorably with standard drugs like Ciprofloxacin and Tetracycline, indicating its potential in the field of antimicrobial research (Asif et al., 2021).

2. Anticancer Properties

Research has been conducted on the alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates to understand their interaction with cellular tubulin and cytotoxic activity against experimental neoplasms in mice. This research is significant in understanding how structural changes can influence anticancer activity (Temple et al., 1989).

3. Synthesis of Novel Compounds

Ethyl 2-(pyrazin-2-yl)acetate is used in the synthesis of new compounds. For example, a study reported the synthesis of new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives using Ethyl 2-(1H-pyrazol-1-yl)acetate. These compounds' structures were characterized, highlighting the role of Ethyl 2-(pyrazin-2-yl)acetate in the development of novel chemical entities (Asif et al., 2021).

4. Chemoselective Synthesis

A study demonstrated the synthetic versatility of ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates for chemoselective synthesis. This research provides insights into the selective and targeted synthesis of complex molecules, which is crucial in pharmaceutical and chemical manufacturing processes (Pretto et al., 2019).

5. Antitumor Activity

The compound Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, synthesized from ethyl 2-chloroacetate, has shown distinct inhibition of the proliferation of some cancer cell lines. This underscores its significance in the development of new antitumor agents (Liu et al., 2018).

Safety And Hazards

The safety information for Ethyl 2-(pyrazin-2-YL)acetate indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), and if swallowed: calling a poison center or doctor if feeling unwell (P301+P312) .

properties

IUPAC Name

ethyl 2-pyrazin-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)5-7-6-9-3-4-10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHSECDFTBXQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613383
Record name Ethyl (pyrazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(pyrazin-2-YL)acetate

CAS RN

1060815-23-7
Record name Ethyl (pyrazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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